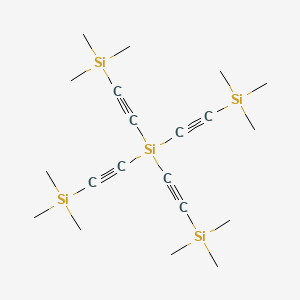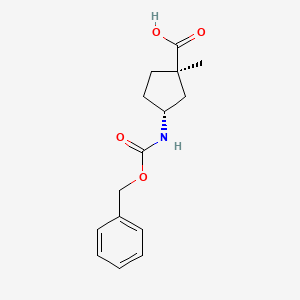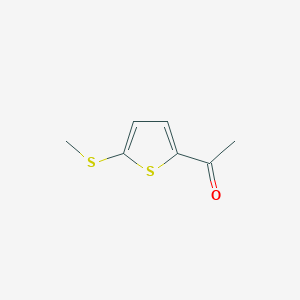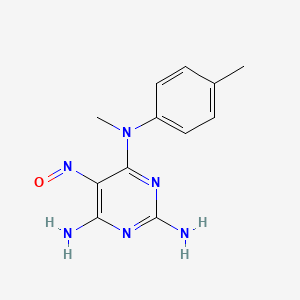![molecular formula C14H23NO6 B14023404 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl and methyl groups add to its structural complexity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and methyl iodide.
Functionalization of the dicarboxylate groups: This step involves esterification reactions, typically using alcohols and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, with intermediate purification steps.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate finds applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural features.
Mecanismo De Acción
The mechanism by which 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 8-tert-Butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Uniqueness
What sets 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and potential biological activity.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics.
Propiedades
Fórmula molecular |
C14H23NO6 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
8-O-tert-butyl 7-O-methyl (7S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(17)15-6-5-14(19-7-8-20-14)9-10(15)11(16)18-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Clave InChI |
CKWLTTDYBBZWLH-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2(C[C@H]1C(=O)OC)OCCO2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1C(=O)OC)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



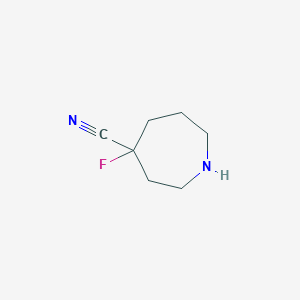


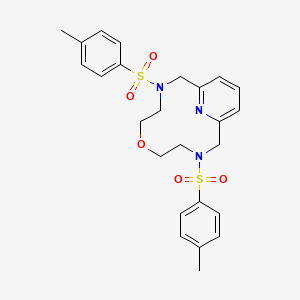
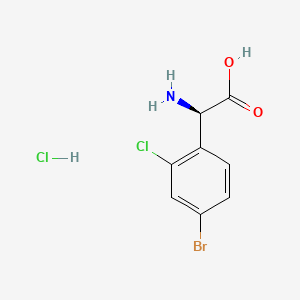

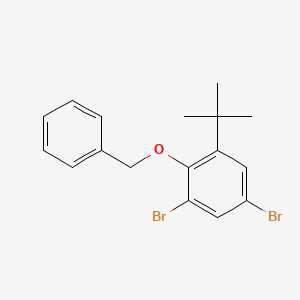
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
